1-(2-chlorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC17531087
Molecular Formula: C17H13ClN2O2
Molecular Weight: 312.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13ClN2O2 |
|---|---|
| Molecular Weight | 312.7 g/mol |
| IUPAC Name | 1-(2-chlorophenyl)-3-(3-methylphenyl)pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C17H13ClN2O2/c1-11-5-4-6-12(9-11)16-13(17(21)22)10-20(19-16)15-8-3-2-7-14(15)18/h2-10H,1H3,(H,21,22) |
| Standard InChI Key | RPVPRXSRLYNONQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3Cl |
Introduction
1-(2-Chlorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound belonging to the pyrazole family. Its molecular formula is C17H13ClN2O2, and it features a pyrazole ring structure substituted with a 2-chlorophenyl group and a 3-methylphenyl group, along with a carboxylic acid functional group at the 4-position. This compound has garnered interest in various scientific fields due to its potential biological activities and applications, particularly in medicinal chemistry and material science.
Synthesis and Purification
The synthesis of 1-(2-chlorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid typically involves several key steps, including the use of optimized reaction conditions to enhance yield and purity. Techniques such as recrystallization or chromatography are employed for purification. Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.
Biological Activities and Applications
Research indicates that 1-(2-chlorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid exhibits significant biological activity, including potential anti-inflammatory and antimicrobial properties. It may interact with specific enzymes or receptors, influencing various biological pathways. The compound's unique structure allows it to modulate biological responses, making it a candidate for further pharmacological studies.
Biological Activity Table
| Activity | Description |
|---|---|
| Anti-inflammatory | Potential to modulate pathways involved in inflammation |
| Antimicrobial | Potential to interact with microbial targets |
| Pharmacological Studies | Candidate for further research in medicinal chemistry |
Mechanism of Action
The mechanism of action for 1-(2-chlorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid remains an area of active research. Preliminary studies suggest that it may interact with specific biological targets, potentially modulating pathways involved in inflammation or microbial resistance. The precise biochemical interactions are still being elucidated through experimental studies and computational modeling.
Future Research Directions
Further studies on the physical properties of 1-(2-chlorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid are necessary to fully understand its behavior in different environments. This understanding can influence its applications in pharmaceuticals and materials science. Continued research into its biological activities and potential therapeutic applications is crucial for unlocking its full potential in medicinal chemistry.
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